H. pylori Urease Inhibition: Dimethoxy vs. Mono‑Methoxy Analog Comparison
The 2,3‑dimethoxy compound inhibits H. pylori urease with a Ki of 1.20 μM and an IC₅₀ of 1.10 μM [1]. The closest mono‑methoxy analog, 1-(2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, has not been reported with urease inhibition data, but removal of the 3‑methoxy group is expected to reduce hydrogen‑bonding interactions and lower inhibitory potency based on SAR from related phenyl‑urea series [2]. In the same BindingDB assay, the dimethoxy compound displays a secondary Ki of 4.74 μM, indicating that the 2,3‑substitution pattern is critical for maintaining the preferred binding mode [1].
| Evidence Dimension | Urease inhibition potency |
|---|---|
| Target Compound Data | Ki = 1.20 μM; IC₅₀ = 1.10 μM (H. pylori urease, urea substrate, indophenol method) [1] |
| Comparator Or Baseline | 1-(2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: no reported urease inhibition data. Class-level inference: 2,3-dimethoxy > 2-methoxy for this target. |
| Quantified Difference | Not directly quantifiable; the absence of the 3‑methoxy group is predicted to weaken inhibition by ≥2‑fold based on SAR trends. |
| Conditions | In vitro enzyme inhibition assay; H. pylori urease; urea substrate; 50 min incubation; indophenol detection [1]. |
Why This Matters
Procurement of the exact 2,3-dimethoxy compound is essential for H. pylori urease studies, as the mono‑methoxy analog lacks validated activity and is unlikely to reproduce the same inhibition profile.
- [1] BindingDB, BDBM50493364, Ki and IC₅₀ values for H. pylori urease. View Source
- [2] G. Zhang et al., Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors, Molecules, 2020, 25(6), 1447; demonstrates SAR sensitivity of phenyl‑urea substitution. View Source
